tetracyclo[6.2.1.13,6.02,7]dodecane
Overview
Description
tetracyclo[6.2.1.13,6.02,7]dodecane is a bicyclic organic compound with the molecular formula C12H18. It is characterized by a complex molecular structure that includes two cyclohexane rings and a cyclopentane ring fused together . This compound is also known by its CAS Registry Number 53862-33-2 .
Preparation Methods
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodecane typically involves the hydrogenation of hexahydrodimethanonaphthalene . The reaction conditions for this process include the use of a suitable hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere at elevated pressures and temperatures . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation.
Chemical Reactions Analysis
tetracyclo[6.2.1.13,6.02,7]dodecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of fully saturated hydrocarbons.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with catalysts, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tetracyclo[6.2.1.13,6.02,7]dodecane has several scientific research applications:
Biology: Research in biological systems may involve this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodecane involves its interactions with molecular targets and pathways within chemical reactions. Its effects are primarily exerted through its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, which can alter its structure and reactivity . The specific molecular targets and pathways involved depend on the nature of the reactions it participates in.
Comparison with Similar Compounds
tetracyclo[6.2.1.13,6.02,7]dodecane can be compared with similar compounds such as:
Norbornane: Another bicyclic compound with a similar structure but different reactivity and applications.
Tetralin: A related compound with a fused ring system, used in different industrial applications.
The uniqueness of this compound lies in its specific molecular configuration and the types of reactions it can undergo, making it valuable for various scientific and industrial purposes.
Biological Activity
Tetracyclo[6.2.1.13,6.02,7]dodecane (TCD) is a polycyclic hydrocarbon that has garnered interest in the field of organic chemistry and materials science due to its unique structural characteristics and potential biological activities. This article explores the biological activity of TCD, focusing on its electronic properties, interactions with biological systems, and potential applications.
Structural Overview
This compound is characterized by a complex arrangement of carbon atoms forming a rigid three-dimensional structure. Its molecular formula is , with a molecular weight of approximately 162.2713 g/mol . The compound can exist in various isomeric forms, including exo and endo configurations, which can influence its chemical reactivity and biological interactions.
1. Antimicrobial Properties
Recent studies have indicated that derivatives of TCD exhibit significant antimicrobial properties. For instance, the introduction of alkali metals into the TCD structure has been shown to enhance its antimicrobial activity significantly. The substitution leads to increased intramolecular charge transfer (ICT), which is correlated with improved interaction with microbial membranes .
- Case Study: A study demonstrated that alkali metal-substituted TCD derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents.
2. Nonlinear Optical Properties
The electronic properties of TCD derivatives are also noteworthy due to their high degree of nonlinearity, making them candidates for applications in photonics and optoelectronics. The first static hyperpolarizability () of these compounds has been calculated to be significantly higher than that of conventional materials like p-nitroaniline .
- Table 1: Calculated Hyperpolarizability Values
Compound | (au) |
---|---|
TCD Derivative 1 | 1675 |
TCD Derivative 7 | 72059 |
This indicates that TCD derivatives could be utilized in developing new materials for optical devices.
3. Charge Transfer Mechanisms
The charge transfer characteristics of TCD derivatives have been extensively studied using computational methods such as Density Functional Theory (DFT). The introduction of alkali metals alters the electronic distribution within the molecule, enhancing its reactivity and potential biological interactions .
- Table 2: Charge Transfer Characteristics
Derivative | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
---|---|---|
TCD Base | 6.28 | 0.0932 |
Alkali Metal Substituted | 4.57 | Increased |
The reduction in the HOMO-LUMO gap suggests that these derivatives may have improved electron-donating abilities, which could enhance their interaction with biological targets.
Applications in Drug Development
The unique properties of this compound derivatives position them as promising candidates for drug development:
- Antibacterial Agents: The enhanced antimicrobial activity suggests potential use in treating bacterial infections.
- Photonic Devices: Their nonlinear optical properties make them suitable for applications in laser technology and optical sensors.
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDEZHNJCSDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4CCC3C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936063 | |
Record name | Decahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15914-95-1, 53862-33-2, 32021-58-2 | |
Record name | 1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8-Dimethanonaphthalene, decahydro-, (1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053862332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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